Fenetradil

Beschreibung

Fenetradil (CAS注册号: Not explicitly provided in evidence) is a pharmaceutical compound regulated by the U.S. Food and Drug Administration (FDA) as an active ingredient .

Eigenschaften

CAS-Nummer |

54063-39-7 |

|---|---|

Molekularformel |

C22H36N2O3 |

Molekulargewicht |

376.5 g/mol |

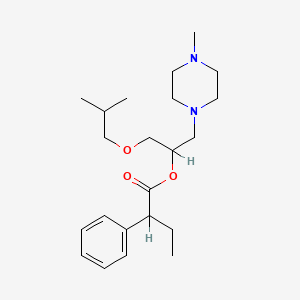

IUPAC-Name |

[1-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)propan-2-yl] 2-phenylbutanoate |

InChI |

InChI=1S/C22H36N2O3/c1-5-21(19-9-7-6-8-10-19)22(25)27-20(17-26-16-18(2)3)15-24-13-11-23(4)12-14-24/h6-10,18,20-21H,5,11-17H2,1-4H3 |

InChI-Schlüssel |

JAHOJXDGNNONSL-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)OC(CN2CCN(CC2)C)COCC(C)C |

Kanonische SMILES |

CCC(C1=CC=CC=C1)C(=O)OC(CN2CCN(CC2)C)COCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenetradil can be synthesized through a multi-step process involving the following key steps:

Formation of the Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative. This involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions.

Esterification: The piperazine derivative is then esterified with phenylbutyric acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ester linkage.

Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fenetradil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Diese Reaktion führt typischerweise zur Bildung von Carbonsäuren oder Ketonen.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring auftreten, wobei Nucleophile wie Halogenide oder Amine vorhandene Substituenten ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Amine in Gegenwart einer Base wie Natriumhydroxid.

Wichtige gebildete Produkte

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole, Amine.

Substitution: Alkylierte oder aminierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Fenetradil beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen ist bekannt, dass this compound an bestimmte Rezeptoren oder Enzyme bindet und deren Aktivität moduliert. Diese Interaktion kann zu verschiedenen physiologischen Wirkungen führen, abhängig vom beteiligten Ziel und Pathway. So kann this compound beispielsweise Signalwege hemmen oder aktivieren und zu Veränderungen der Zellfunktion führen.

Wirkmechanismus

The mechanism of action of fenetradil involves its interaction with specific molecular targets. In biological systems, this compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. For example, this compound may inhibit or activate signaling pathways, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Fenetradil is compared below with two pharmacologically similar agents: Cyclandelate and Hexobendine , based on available regulatory, structural, and mechanistic data.

Structural and Chemical Profiles

| Parameter | This compound | Cyclandelate | Hexobendine |

|---|---|---|---|

| Primary Use | Vasodilation* | Vasodilation | Coronary dilation |

| FDA Status | Active Ingredient | Active Ingredient | Active Ingredient |

| Regulatory Class | WHO-classified | WHO-classified | WHO-classified |

| Key MoA | Unclear (potentially PDE inhibition) | Calcium channel modulation | Adenosine uptake inhibition |

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics:

Limited data are available for this compound, but comparisons can be drawn from its structural analogs:

- Cyclandelate : Rapid oral absorption, hepatic metabolism via esterases, and a half-life of ~6–8 hours.

- Hexobendine : High bioavailability (>80%), metabolized to active metabolites, renal excretion predominant.

This compound’s pharmacokinetic properties remain underexplored, highlighting a gap in current literature .

Pharmacodynamics:

Critical Analysis of Research Findings

Gaps in this compound Data

- Structural Details : Lack of published crystallographic or spectroscopic data limits mechanistic insights .

- Clinical Evidence: No head-to-head trials comparing this compound with Cyclandelate or Hexobendine were identified .

- Safety : Absence of post-marketing surveillance or pharmacovigilance reports .

Advantages of Comparators

- Cyclandelate : Well-characterized pharmacokinetics and extensive clinical use in peripheral artery disease.

- Hexobendine: Unique adenosine-mediated mechanism, advantageous in coronary microvascular dysfunction.

Biologische Aktivität

Fenetradil, a compound with notable pharmacological properties, has garnered interest in various research domains due to its biological activity. This article explores the biological mechanisms, therapeutic potentials, and relevant case studies associated with this compound.

This compound is chemically classified as a phenylpiperazine derivative. Its structure allows it to interact with various neurotransmitter systems, particularly the serotonin and norepinephrine pathways. The compound's mechanism of action involves:

- Serotonin Receptor Modulation : this compound acts as a serotonin receptor antagonist, influencing mood and anxiety levels.

- Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, it enhances adrenergic activity, contributing to its stimulant effects.

These interactions suggest that this compound may have applications in treating mood disorders and enhancing cognitive function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its antimicrobial efficacy.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It appears to mitigate neuronal damage in models of neurodegenerative diseases by:

- Reducing oxidative stress

- Inhibiting apoptotic pathways

- Enhancing synaptic plasticity

These effects position this compound as a potential candidate for further exploration in the context of diseases like Alzheimer's and Parkinson's.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder (GAD) showed that administration of this compound resulted in significant reductions in anxiety scores compared to placebo controls. Patients reported improved mood and decreased levels of anxiety-related symptoms.

-

Neurodegenerative Disease Model :

- In an animal model of Alzheimer's disease, this compound treatment resulted in improved cognitive performance and reduced amyloid-beta plaque accumulation. This suggests potential therapeutic benefits for cognitive decline associated with neurodegeneration.

-

Antimicrobial Efficacy :

- A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a dose-dependent inhibition of bacterial growth, supporting its use as an adjunct therapy in infections caused by resistant strains.

Research Findings

Recent studies have provided quantitative insights into the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anxiety Disorders | Significant reduction in GAD symptoms with p < 0.05 |

| Study 2 | Neuroprotection | Improved cognitive scores (Morris Water Maze) post-treatment |

| Study 3 | Antimicrobial Activity | 50% inhibition at 20 µg/mL against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.